The compound 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole is a heterocyclic organic molecule that incorporates both benzoxazole and pyridine functionalities. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The structural complexity of this compound allows for various interactions with biological systems, making it a candidate for further research into its therapeutic properties.
This compound can be classified as a benzoxazole derivative, which is characterized by the presence of a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structural features of this compound—such as the trifluoromethanesulfonyl group and the ethanesulfonyl substituent—suggest enhanced reactivity and potential for specific biological interactions.
The synthesis of 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole can be approached through several methods:
The molecular structure of 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole can be represented as follows:
The molecular formula can be denoted as , reflecting its complex composition.
The compound may participate in various chemical reactions typical for benzoxazoles and sulfonamides:
The mechanism of action for compounds like 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole include:
Chemical properties include:
The potential applications of 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole include:
The benzoxazole scaffold—a fused bicyclic system comprising benzene and oxazole rings—represents a privileged structure in medicinal chemistry due to its planar conformation, hydrogen-bonding capability, and metabolic stability. This heterocycle serves as a bioisostere for purine bases, enabling targeted interactions with biological macromolecules [2] [7]. Benzoxazole-containing compounds exhibit broad pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities, exemplified by FDA-approved drugs such as the anti-inflammatory agent Flunoxaprofen and the muscle relaxant Chlorzoxazone [5]. The scaffold’s versatility stems from its tolerance for diverse substituents, allowing fine-tuning of electronic properties and steric bulk without disrupting core aromaticity. This adaptability has driven the development of derivatives with enhanced target affinity and pharmacokinetic properties, positioning benzoxazoles as critical pharmacophores in drug discovery pipelines [4] [7].
Table 1: Clinically Relevant Benzoxazole Derivatives
| Compound | Application | Key Structural Features |
|---|---|---|
| Calcimycin (A-23187) | Antibiotic (ionophore) | Pyrrole-polyether benzoxazole |
| Tafamidis | Transthyretin amyloidosis treatment | Carboxylic acid substituent |
| Boxazomycin B | Antibacterial agent | Bis-benzoxazole framework |
| Pseudopteroxazole | Antitubercular natural product | Marine-derived tricyclic system |
The benzoxazole nucleus confers three principal advantages in drug design:
Sulfonyl-functionalized benzoxazoles represent an evolutionary advance over early analogues, driven by the need to enhance target engagement and physicochemical properties:
Table 2: Milestones in Sulfonyl-Benzoxazole Synthesis
| Year | Development | Significance | Reference |
|---|---|---|---|
| 2018 | MTAMO-catalyzed cyclization | Eco-friendly, high-yield (90–96%) synthesis | [7] |
| 2019 | Magnetic nanocatalyst [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water-compatible, recyclable 4× | [7] |
| 2020 | SrCO₃-mediated grindstone method | Solvent-free, room-temperature functionalization | [7] |
| 2023 | h-BN/fl-G film catalysis | Enables large-scale production | [7] |
The strategic incorporation of -SO₂CF₃ and -SO₂C₂H₅ groups at the C5 and pyridinyl positions, respectively, in 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-(trifluoromethanesulfonyl)-1,3-benzoxazole (CAS: 1616678-32-0) confers distinct pharmacological advantages:
Trifluoromethanesulfonyl Group (-SO₂CF₃)
Ethanesulfonyl Group (-SO₂C₂H₅)
Table 3: Physicochemical Properties of Key Substituents
| Parameter | Trifluoromethanesulfonyl (-SO₂CF₃) | Ethanesulfonyl (-SO₂C₂H₅) |
|---|---|---|
| Molecular weight (g/mol) | 149.07 | 109.12 |
| cLogP | 1.14 | 0.58 |
| H-bond acceptors | 4 | 3 |
| TPSA (Ų) | 62.8 | 51.8 |
| Electrostatic potential | Highly electron-deficient | Moderately polar |
Data derived from computational analysis [1]
Concluding Remarks
The dual sulfonyl-functionalized benzoxazole 2-[3-(ethanesulfonyl)pyridin-2-yl]-5-(trifluoromethanesulfonyl)-1,3-benzoxazole exemplifies rational structure-based design. Its trifluoromethanesulfonyl group maximizes electron withdrawal and metabolic stability, while the ethanesulfonyl moiety optimizes target engagement through tailored steric and electronic effects. Future research should prioritize prodrug derivatization of the sulfonyl groups to enhance oral bioavailability and in vivo efficacy studies against oncology and infectious disease targets.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2